3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is an organic compound with a unique structure that combines a cyclohexene ring with a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of cyclohexene with diazonium salts under controlled conditions. One common method involves the use of a diazonium salt precursor, which is reacted with cyclohexene in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include cyclohexene derivatives with various functional groups, such as alcohols, amines, and halides. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets, such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Cyclohex-1-en-1-yl)propionates
- 3-(Cyclohex-1-en-1-yl)acrylic acid
- 3-(Cyclohex-1-en-1-yl)propanal
Uniqueness
What sets 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate apart is its unique combination of a cyclohexene ring and a diazonium groupIts ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
54495-73-7 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C9H12N2O/c10-11-7-9(12)6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2 |
InChI Key |
NALDBKWIZXWOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.